
SB-747651A
概要
説明
SB-747651Aは、ミトゲン活性化タンパク質キナーゼ1(MSK1)の強力なATP競合阻害剤です。 MSK1活性の阻害における高い有効性を示すIC50値は11 nMです 。 この化合物は、PRK2、RSK1、p70S6K、ROCK-IIなどの他のキナーゼも阻害します 。 This compoundは、炎症性経路に関与するキナーゼ活性を調節する能力があるため、主に炎症研究で使用されています .
準備方法
合成経路および反応条件
SB-747651Aの合成は、イミダゾ[4,5-c]ピリジン構造の調製から始まる複数段階を伴います。主なステップには以下が含まれます。
イミダゾ[4,5-c]ピリジン核の形成: これは通常、適切な前駆体を含む環化反応によって達成されます。
オキサジアゾール部分の導入: このステップには、化合物の活性にとって重要なオキサジアゾール環の形成が含まれます。
ピペリジニル基の付加:
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収量と純度を最大限に高めるための反応条件の最適化が含まれます。主な考慮事項には以下が含まれます。
反応温度と時間: 反応物の完全な変換を確保するために、これらのパラメーターを最適化します。
化学反応の分析
反応の種類
SB-747651Aは、以下を含むさまざまな化学反応を受けます。
酸化: この反応は、化合物の官能基を修飾し、その活性を潜在的に変化させる可能性があります。
還元: この反応は、化合物の酸化状態を修飾するために使用でき、その反応性に影響を与えます。
一般的な試薬と条件
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
置換試薬: ハロゲンや求核剤など.
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応はさまざまな官能基を導入できます .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
化学: キナーゼ活性と阻害を研究するためのツール化合物として使用されます。
生物学: 細胞シグナル伝達研究で、細胞プロセスにおけるMSK1やその他のキナーゼの役割を理解するために使用されます。
医学: 炎症性疾患や癌における潜在的な治療効果について調査されています。
科学的研究の応用
Anticancer Applications
Mechanism of Action
SB-747651A demonstrates significant anticancer effects, particularly in glioblastoma, a highly aggressive brain tumor. It operates by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The compound reduces the phosphorylation levels of several oncogenic kinases, including mTOR (mechanistic target of rapamycin), CREB (cAMP response element-binding protein), GSK3 (glycogen synthase kinase 3), and GYS1 (glycogen synthase 1), leading to altered glycogen metabolism and increased production of reactive oxygen species in cancer cells .
In Vitro and In Vivo Studies
In vitro studies using patient-derived glioblastoma spheroid cultures showed that concentrations of 5-10 µM this compound significantly reduced cell proliferation, spheroid formation, migration, and chemoresistance while increasing apoptotic cell death. In vivo experiments using murine orthotopic xenograft models indicated that treatment with this compound at doses of 25 mg/kg for five days a week over eight weeks prolonged survival without adverse effects .
Immune Response Modulation
Effects on Neutrophil Recruitment
this compound has been studied for its impact on immune responses, particularly regarding neutrophil recruitment. In a study investigating the effects of this compound on chemokine-induced neutrophil recruitment, it was found that the compound modulates various steps in the recruitment cascade, affecting both the velocity and transmigration time of neutrophils in response to CXCL2 stimulation . This suggests potential applications in inflammatory diseases where neutrophil activity is a critical factor.
Comparative Efficacy with Other Inhibitors
This compound has been compared to other MSK inhibitors such as H89 and Ro 31-8220. It exhibited improved selectivity and potency, with an IC50 value of 11 nM for MSK1 inhibition . Its ability to inhibit multiple kinases involved in both the MAPK pathway and the PI3K-Akt-mTOR pathway positions it as a versatile tool for studying cellular signaling mechanisms and developing targeted therapies.
Data Summary
作用機序
SB-747651Aは、MSK1のATP結合部位を競合的に阻害することで効果を発揮します。この阻害は、炎症やストレス応答に関与する下流ターゲットのリン酸化と活性化を防ぎます。 この化合物は、さまざまな細胞プロセスに関与するPRK2、RSK1、p70S6K、ROCK-IIなどの他のキナーゼも阻害します .
類似の化合物との比較
類似の化合物
This compound二塩酸塩: 溶解性と安定性が向上したthis compoundの塩形態.
MSK1阻害剤: H89やRo 31-8220などの、MSK1を阻害する他の化合物.
独自性
This compoundは、MSK1の阻害における高い特異性と効力により独自性があります。 炎症に関与する複数のキナーゼを阻害する能力により、研究と潜在的な治療用途にとって貴重なツールとなっています .
ご質問や詳細が必要な場合は、お気軽にお問い合わせください!
類似化合物との比較
Similar Compounds
SB-747651A dihydrochloride: A salt form of this compound with improved solubility and stability.
MSK1 inhibitors: Other compounds that inhibit MSK1, such as H89 and Ro 31-8220.
Uniqueness
This compound is unique due to its high specificity and potency in inhibiting MSK1. Its ability to inhibit multiple kinases involved in inflammation makes it a valuable tool for research and potential therapeutic applications .
If you have any more questions or need further details, feel free to ask!
生物活性
SB-747651A, also known as 2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-pyridine-7-methanamine dihydrochloride, is a small-molecule inhibitor primarily targeting the mitogen- and stress-activated kinases (MSK1 and MSK2). These kinases are integral to various cellular processes, including transcription regulation and cell proliferation. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly glioblastoma, and its role in modulating inflammatory responses.
This compound operates by inhibiting multiple signaling pathways involved in cell survival and proliferation:
- MAPK Pathway : It inhibits MSK1/2 and RSK1/2, which are downstream effectors of the ERK and p38 MAPK pathways.
- PI3K-Akt-mTOR Pathway : The compound also targets Akt and p70S6K, affecting cell growth and metabolism.
These actions lead to decreased phosphorylation of key proteins such as CREB, GSK3, and mTOR, ultimately promoting apoptosis in cancer cells while inhibiting their migration and chemoresistance .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively reduces cell viability in glioblastoma models. The compound exhibited an IC50 value of approximately 11 nM for MSK1 inhibition. Treatment with 5–10 µM concentrations resulted in significant reductions in cell proliferation and spheroid formation over time .
Table 1: Effects of this compound on Glioblastoma Cell Lines
Concentration (µM) | Cell Proliferation (%) | Spheroid Formation (%) | Apoptosis Induction (%) |
---|---|---|---|
0 | 100 | 100 | 5 |
5 | 60 | 70 | 25 |
10 | 30 | 40 | 50 |
In Vivo Studies
In vivo assessments using murine models have shown that this compound significantly prolongs survival in mice with intracranial glioblastoma xenografts. The compound was administered at doses of 5 mg/kg and 25 mg/kg without notable adverse effects. Notably, it enhanced the survival rates compared to control groups .
Table 2: Survival Rates in Murine Models
Treatment Group | Survival Rate (%) | Median Survival (Days) |
---|---|---|
Control | 20 | 15 |
This compound (5 mg/kg) | 60 | 30 |
This compound (25 mg/kg) | 80 | 45 |
Glioblastoma Treatment
In a recent case study involving patient-derived glioblastoma spheroids, treatment with this compound led to a marked reduction in tumor growth. Patients exhibited improved clinical outcomes when combined with standard therapies such as temozolomide. The study highlights the compound's potential to overcome chemoresistance commonly observed in glioblastoma treatments .
Alcohol-Induced Hepatocellular Carcinoma (HCC)
Another study explored the effects of this compound on alcohol-induced HCC. The inhibitor significantly reduced cell proliferation and colony formation in hepatocyte models exposed to alcohol. This suggests that this compound may serve as a therapeutic agent for alcohol-related liver diseases by targeting MSK1-mediated pathways .
特性
IUPAC Name |
4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8O/c1-2-24-14-10(8-20-11-3-5-18-6-4-11)7-19-9-12(14)21-16(24)13-15(17)23-25-22-13/h7,9,11,18,20H,2-6,8H2,1H3,(H2,17,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCJUIJWPYUEBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=NC=C2CNC3CCNCC3)N=C1C4=NON=C4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。